molecular formula C11H9BrN2 B2936668 2-Bromo-6-phenylpyridin-3-amine CAS No. 898568-39-3

2-Bromo-6-phenylpyridin-3-amine

Cat. No.: B2936668
CAS No.: 898568-39-3
M. Wt: 249.111
InChI Key: YNUZWTKCIKWJEC-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in the realm of chemical research, particularly in medicinal chemistry. georgiasouthern.educhemdiv.com Its presence is noted in a vast number of naturally occurring compounds, including vitamins like niacin and pyridoxine, as well as alkaloids. The pyridine moiety is a key structural component in numerous FDA-approved pharmaceuticals, highlighting its importance in drug design and development. georgiasouthern.eduinnospk.com Molecules incorporating this framework are used as therapeutic agents against a wide spectrum of diseases. chemdiv.comnih.gov

The utility of the pyridine scaffold stems from its unique electronic properties and its ability to engage in various chemical interactions. As an isostere of benzene, it provides a foundational structure that can be readily functionalized. innospk.com The nitrogen atom imparts polarity and basicity, enhancing the solubility and bioavailability of drug candidates. acrospharmatech.com This adaptability makes pyridine and its derivatives highly sought-after building blocks for creating diverse chemical libraries aimed at discovering new therapeutic leads. nih.govacrospharmatech.com

Strategic Importance of Halogenated Aminopyridine Derivatives as Synthetic Intermediates

Within the extensive family of pyridine derivatives, halogenated aminopyridines stand out as strategically important synthetic intermediates. The incorporation of a halogen atom, such as bromine or chlorine, onto the pyridine ring provides a reactive handle for a multitude of subsequent chemical transformations. hoffmanchemicals.combldpharm.com These halogen atoms are excellent leaving groups in nucleophilic substitution reactions and are particularly valuable for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.gov

The presence of both a halogen and an amino group on the pyridine core offers dual functionality. The amino group can be readily acylated, alkylated, or diazotized, allowing for further molecular elaboration. ncert.nic.inlibretexts.org This dual reactivity enables chemists to construct complex molecules in a stepwise and controlled manner. Halogenated aminopyridines are therefore crucial precursors for synthesizing a wide array of substituted pyridines that are otherwise difficult to access, making them indispensable tools in pharmaceutical and materials science research. hoffmanchemicals.combldpharm.com

Contextualization of 2-Bromo-6-phenylpyridin-3-amine within the Chemical Literature

This compound is a specific example of a halogenated aminopyridine derivative. Its structure features a pyridine ring substituted with a bromine atom at the 2-position, an amino group at the 3-position, and a phenyl group at the 6-position. While the constituent functional groups—bromopyridine, aminopyridine, and phenylpyridine—are common motifs in organic synthesis, detailed research findings specifically documenting the synthesis, reactivity, and applications of this compound are not extensively reported in peer-reviewed scientific literature.

The compound is recognized and cataloged by chemical suppliers and databases, which confirm its existence and provide basic physicochemical data. nih.govhoffmanchemicals.com Its structural features suggest significant potential as a synthetic intermediate. The bromine atom is positioned for participation in cross-coupling reactions to introduce further complexity, while the amino group offers a site for derivatization. The phenyl group influences the molecule's steric and electronic properties. The study of analogous compounds, such as 5-bromo-2-methylpyridin-3-amine (B1289001), which has been utilized in Suzuki cross-coupling reactions to generate novel pyridine derivatives, provides a framework for understanding the potential synthetic utility of this compound. nih.gov However, dedicated studies on this specific molecule remain a niche area within the broader field of pyridine chemistry.

Physicochemical Properties of this compound

The fundamental properties of the compound are summarized in the table below, based on available database information. nih.govhoffmanchemicals.com

PropertyValue
CAS Number 239137-43-0
Molecular Formula C₁₁H₉BrN₂
Molecular Weight 249.11 g/mol
Canonical SMILES C1=CC=C(C=C1)C2=NC(=C(C=C2)N)Br
InChI Key GQMKWWMBQBXFKH-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-phenylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-11-9(13)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUZWTKCIKWJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 6 Phenylpyridin 3 Amine and Its Analogues

Direct Amination Approaches for Pyridine (B92270) Rings

The direct introduction of an amino group to the pyridine ring is a fundamental strategy in the synthesis of aminopyridine derivatives. This approach typically involves the reaction of a halogenated pyridine with an amine source.

Thermal Amination of Dihalogenated Pyridines to Produce 2-Phenylaminopyridines

Thermal amination provides a direct method for synthesizing 2-phenylaminopyridines from dihalogenated pyridines. thieme-connect.com This solvent-free conversion is achieved by heating a dihalopyridine, such as 2,6-dibromopyridine (B144722), with a variety of halogenated anilines. thieme-connect.com The use of an auxiliary base like 2,2,6,6-tetramethylpiperidine (B32323) can facilitate the reaction. thieme-connect.com This thermal protocol has been shown to be superior to some palladium-catalyzed methods for these specific substrates, as it can avoid the formation of high-molecular-weight byproducts, simplifying the purification process. thieme-connect.com For example, the reaction between 2,6-dibromopyridine and 2,4-dibromoaniline (B146533) requires prolonged heating at high temperatures (220-230 °C) to achieve conversion to the corresponding tribromo 2-(phenylamino)pyridine product. thieme-connect.com

Table 1: Examples of Thermal Amination of 2,6-Dibromopyridine

Amine Product Yield (%) Reference
2,4-Dibromoaniline 2-Bromo-6-(2,4-dibromophenylamino)pyridine 55 thieme-connect.com
3,5-Dibromoaniline 2-Bromo-6-(3,5-dibromophenylamino)pyridine 54 thieme-connect.com
4-Iodoaniline 2-Bromo-6-(4-iodophenylamino)pyridine 31 thieme-connect.com
3-Chloroaniline 2-Bromo-6-(3-chlorophenylamino)pyridine 45 thieme-connect.com

Table is based on data from reference thieme-connect.com.

Pressure Tube Methods for Amination of 2,6-Dibromopyridine

Pressure tube methods are frequently utilized to enhance reaction rates and enable aminations that are difficult under standard thermal conditions. georgiasouthern.edu By heating the reactants in a sealed tube, the reaction can be performed at temperatures above the solvent's boiling point, leading to higher pressure and accelerated reaction times. georgiasouthern.edu This technique has been successfully applied to the synthesis of 2-Bromo-6-alkylaminopyridines by reacting 2,6-dibromopyridine with primary amines like methylamine (B109427) or ethylamine. georgiasouthern.edu For instance, the monoamination of 2,6-dibromopyridine with ammonia (B1221849) in a sealed tube at 170°C has been reported to produce 6-bromo-2-aminopyridine in a 75% yield. metu.edu.tr This approach is adapted from microwave reactions and has proven effective for producing compounds like 2-Bromo-6-methylaminopyridine (Am1) and 2-Bromo-6-ethylaminopyridine (Am2) with yields of 54.1% and 52.4%, respectively. georgiasouthern.edu

Cross-Coupling Strategies for Constructing the 2-Phenyl and 3-Amino Moieties

Cross-coupling reactions, particularly those catalyzed by palladium, are powerful and versatile tools for the precise construction of C-C and C-N bonds, which are essential for assembling the 2-phenyl and 3-amino moieties on the pyridine scaffold.

Palladium-Catalyzed C-C Cross-Coupling Reactions for Phenyl Introduction

The introduction of a phenyl group onto the pyridine ring is commonly achieved through palladium-catalyzed C-C cross-coupling reactions, starting from a halogenated pyridine.

The Suzuki-Miyaura reaction is a widely employed palladium-catalyzed cross-coupling method for forming biaryl compounds. mdpi.com In the synthesis of precursors for 2-Bromo-6-phenylpyridin-3-amine, a key step is the reaction of a dihalopyridine, such as 2,6-dibromopyridine, with phenylboronic acid. georgiasouthern.eduambeed.com This reaction requires a palladium catalyst, often Pd(PPh₃)₄ or Pd(OAc)₂, a base like Na₂CO₃ or K₃PO₄, and a suitable solvent system, which can include mixtures like toluene/ethanol/water or dioxane. mdpi.compolyu.edu.hk The efficiency and selectivity of the coupling are highly dependent on the choice of ligands, base, and solvent. mdpi.compolyu.edu.hk Under optimized conditions, the Suzuki-Miyaura coupling can effectively and selectively introduce a single phenyl group, converting 2,6-dibromopyridine into the crucial intermediate, 2-bromo-6-phenylpyridine. researchgate.net

Table 2: Illustrative Suzuki-Miyaura Coupling Conditions

Halogenated Pyridine Boronic Acid Catalyst System Base Solvent Product
2,6-Dibromopyridine Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water 2-Bromo-6-phenylpyridine
2,4-Dichloropyridine Phenylboronic acid (η³-1-tBu-indenyl)Pd(SIPr)(Cl) KF THF 2-Chloro-4-phenylpyridine
3,5-Dibromopyridine Phenylboronic acid Pd₂(dba)₃/BINAP t-BuONa Toluene 3-Bromo-5-phenylpyridine

This table presents representative conditions based on findings from various sources. polyu.edu.hknih.govclockss.org

Achieving chemoselectivity is a critical challenge in the synthesis of polysubstituted pyridines, especially when multiple identical halogen atoms are present. polyu.edu.hknih.gov The site-selectivity of cross-coupling reactions on polyhalogenated pyridines is influenced by a combination of electronic and steric factors. nih.govresearchgate.net Generally, the reactivity of C-X bonds toward Pd(0) oxidative addition follows the order C2 > C4 > C3. polyu.edu.hk This inherent reactivity difference can be exploited for selective functionalization. For instance, in a polyhalogenated pyridine containing different halogens, such as 3,5-dibromo-2,6-dichloropyridine, the initial Suzuki-Miyaura reaction can be directed to occur selectively at the more reactive C-Br bonds. rsc.org Similarly, starting with a substrate like 2,3,6-tribromopyridine, it is possible to achieve a selective Suzuki-Miyaura coupling at the C6 position due to its higher susceptibility to oxidative addition, leaving the C2 and C3 bromine atoms available for subsequent transformations. thieme-connect.com This strategic, stepwise functionalization is fundamental to constructing complex molecules like this compound from readily available polyhalogenated precursors. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-phenylaminopyridines
2,6-Dibromopyridine
2,2,6,6-tetramethylpiperidine
2-Bromo-6-(2,4-dibromophenylamino)pyridine
2-Bromo-6-alkylaminopyridines
6-bromo-2-aminopyridine
2-Bromo-6-methylaminopyridine
2-Bromo-6-ethylaminopyridine
2-bromo-6-phenylpyridine
Phenylboronic acid
3,5-dibromo-2,6-dichloropyridine

Palladium-Catalyzed C-N Cross-Coupling Reactions for Amine Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-nitrogen (C-N) bonds. These reactions are particularly valuable for the introduction of amine functionalities onto pyridine rings, a common structural motif in pharmaceuticals and functional materials. acs.org The versatility of these methods allows for the coupling of a wide array of amines with halo-pyridines, including structurally complex and functionalized partners. mit.edu

The Buchwald-Hartwig amination stands out as a pivotal method for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This palladium-catalyzed reaction has been extensively developed to overcome the limitations of traditional methods, which often require harsh conditions and have a narrow substrate scope. wikipedia.org The reaction's mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired arylamine. wikipedia.orglibretexts.org

The synthesis of pyridinamines, including derivatives of 2-aminopyridine (B139424), can be efficiently achieved using this methodology. For instance, the coupling of 2-bromopyridines with various amines is well-documented. researchgate.netnih.gov The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Early systems utilized monodentate phosphine (B1218219) ligands, while later generations introduced bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) that significantly expanded the reaction's scope and efficiency. wikipedia.orgrug.nl Ligands such as Xantphos have been shown to be effective in the amination of brominated 7-azaindole (B17877) derivatives, a related heterocyclic system. beilstein-journals.org

The development of specialized ligands like RuPhos and BrettPhos has further broadened the applicability of this reaction, enabling the coupling of a diverse range of primary and secondary amines with (hetero)aryl halides under mild conditions. nih.gov These advanced catalyst systems are often robust enough to be used without the need for a glovebox, making them highly practical for synthetic chemists. mit.edu The use of these catalysts allows for the efficient synthesis of N³-substituted 2,3-diaminopyridines from 3-halo-2-aminopyridines. nih.govnih.govacs.org

A notable application is the synthesis of N-aryl-4-(pyridine-3-yl)pyrimidin-2-amine derivatives, where the Buchwald-Hartwig amination protocol, employing a palladium catalyst with Xantphos as the ligand, has been successfully applied. nih.gov The reaction tolerates a wide variety of functional groups, making it a valuable tool in the construction of complex molecules. organic-chemistry.org

The palladium-catalyzed C,N-cross coupling of halo-aminopyridines with primary and secondary amines provides a direct route to substituted diaminopyridines. nih.govnih.govacs.org This method is particularly significant for the synthesis of N³-substituted 2,3-diaminopyridines, which were previously difficult to access. nih.gov The reaction of unprotected 3-halo-2-aminopyridines with a range of amines is made possible by the use of specific palladium precatalysts and ligands. nih.gov

For the coupling of secondary amines with 3-halo-2-aminopyridines, the RuPhos precatalyst has been identified as a highly effective catalyst system. nih.gov In the case of primary amines, the BrettPhos precatalyst generally provides superior results. nih.gov The choice of base is also critical, with lithium hexamethyldisilazide (LiHMDS) being a commonly used base in these transformations. nih.gov

The scope of this reaction is broad, accommodating various primary and secondary amines, including cyclic and acyclic variants. nih.gov For example, 3-bromo-2-aminopyridine can be successfully coupled with amines like cyclopentylamine (B150401) and benzylamine (B48309) in good yields. nih.gov This methodology has been instrumental in overcoming the challenges associated with the synthesis of N³-arylated 2,3-diaminopyridines, which were previously inaccessible through other methods. nih.gov

Catalyst SystemAmine TypeSubstrateKey Features
RuPhos-precatalyst/LiHMDSSecondary Amines3-Halo-2-aminopyridinesEfficient for a range of secondary amines. nih.gov
BrettPhos-precatalyst/LiHMDSPrimary Amines3-Halo-2-aminopyridinesOutperforms other catalysts for primary amines. nih.gov
Pd₂(dba)₃/Xantphos/Cs₂CO₃Primary & Secondary Amines4-Bromo-7-azaindolesRapid reaction times and good yields. beilstein-journals.org

Green Chemistry Approaches in Pyridinamine Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of pyridinamines and their derivatives, several green chemistry approaches have been explored, including solvent-free reactions, the use of alternative energy sources like microwaves and ultrasound, and the development of recoverable nanocatalysts.

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often toxic, flammable, and contribute to waste generation. These reactions can lead to improved efficiency, shorter reaction times, and simpler work-up procedures. conicet.gov.arrsc.org

Several solvent-free methods for the synthesis of pyridine derivatives have been reported. For instance, the Hantzsch-like multi-component condensation to produce functionalized pyridines can be carried out under solvent-free conditions at elevated temperatures using a heteropolyacid catalyst. conicet.gov.ar This approach provides a clean alternative for the synthesis of highly functionalized pyridines in good to excellent yields. conicet.gov.ar Similarly, the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones, a related heterocyclic system, has been achieved in excellent yields under solvent-free conditions using bismuth chloride as a catalyst. researchgate.net

The use of microwave assistance can further enhance solvent-free reactions. For example, a rapid and efficient protocol for the synthesis of pyridine glycosides involves the microwave-assisted reaction of 2-pyridone with a glucose derivative on a silica (B1680970) gel support without any solvent. nih.gov Magnetically recoverable nanocatalysts have also been employed in the solvent-free synthesis of 2-amino-4,6-diphenylnicotinonitriles. rsc.org

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and purities compared to conventional heating methods. organic-chemistry.orgresearchgate.netnih.gov

Microwave-assisted synthesis has been successfully applied to the one-pot synthesis of tri- and tetrasubstituted pyridines, offering superior yields and shorter reaction times compared to conventional heating. organic-chemistry.org This technique has also been used for the synthesis of various pyridine-containing scaffolds, such as imidazo[1,2-a]pyridines and pyridinium (B92312) salts, often in a one-pot, multi-component fashion. rsc.orgmdpi.com The benefits include reduced reaction times, improved yields, and the possibility of conducting reactions under solvent-free conditions. organic-chemistry.org

Ultrasound-assisted synthesis is another green technique that has been employed for the preparation of pyridine derivatives. The aza-Michael addition of pyridinamines to conjugated enones has been successfully carried out under ultrasonic irradiation in a solvent-free system, using montmorillonite (B579905) K-10 as a catalyst. researchgate.netceon.rs This method has been used to synthesize novel 3-(pyridinylamino)-1-ferrocenylpropan-1-ones, which are important precursors in organic synthesis. researchgate.netceon.rs Ultrasound irradiation has also been shown to be effective in the synthesis of fluorinated pyridinium salts, leading to higher yields in significantly less time than conventional methods. mdpi.com

TechniqueReaction TypeKey Advantages
Microwave IrradiationOne-pot pyridine synthesisRapid, high yields, regioselective. organic-chemistry.org
Microwave IrradiationImidazo[1,2-a]pyridine synthesisMetal-free, short reaction time, good yields. rsc.org
Ultrasound IrradiationAza-Michael additionSolvent-free, efficient catalysis. researchgate.netceon.rs
Ultrasound IrradiationPyridinium salt synthesisHigher yields, shorter reaction times. mdpi.com

Nanocatalysts have emerged as a highly promising area in green chemistry due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. rsc.org A key advantage of many nanocatalyst systems is their potential for easy separation and recycling, which reduces waste and cost. rsc.orgrsc.org

Magnetically recoverable nanocatalysts are particularly attractive as they can be easily separated from the reaction mixture using an external magnet. rsc.orgrsc.org These catalysts have been used in the multi-component synthesis of various pyridine derivatives. rsc.org For example, a nano-magnetic catalyst was effective in the solvent-free synthesis of 2-amino-4,6-diphenylnicotinonitriles. rsc.org Similarly, a copper(II) complex supported on magnetic nanoparticles has been developed for the synthesis of imidazo[1,2-a]pyridines under environmentally friendly conditions. nih.gov

Other types of nanocatalysts, such as nano-cerium oxide and polyindole-TiO₂, have also been utilized in the one-pot synthesis of 1,4-dihydropyridine (B1200194) derivatives. ajgreenchem.comscirp.org These methods often proceed under mild, solvent-free conditions and offer high yields and easy product isolation. scirp.org The development of nanocatalysts supported on materials like nanofibers is also an active area of research, with applications in C-N cross-coupling reactions. jsynthchem.com

NanocatalystSupportApplicationKey Features
Nano-cerium oxide-1,4-Dihydropyridine synthesisOne-pot, three-component reaction. ajgreenchem.com
Fe₃O₄-supported Schiff-base copper(II)Magnetic NanoparticlesPyrano[2,3-b]pyridine synthesisSolvent-free, recyclable. rsc.org
Polyindole-TiO₂-1,4-Dihydropyridine synthesisSolvent-free, ambient temperature, recyclable. scirp.org
Palladium NanoparticlesMesoporous Graphitic Carbon NitrideStille Coupling ReactionsMild conditions, reusable. researchgate.net

Intramolecular Cyclization and Annulation Strategies for Pyridine Frameworks

The construction of the pyridine ring is a cornerstone of heterocyclic chemistry, with intramolecular cyclization and annulation reactions representing a powerful and efficient strategy for creating highly substituted and functionalized pyridine frameworks. These methods offer advantages in terms of atom economy, regioselectivity, and the ability to build complex molecular architectures from acyclic precursors in a single step. The synthesis of 2,6-disubstituted-3-aminopyridines, such as the target compound this compound, can be effectively approached using these intramolecular strategies.

One of the most prominent and versatile methods for the synthesis of 3-aminopyridines through intramolecular cyclization is the Thorpe-Ziegler reaction. researchgate.net This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile to form an enaminonitrile, which is a key intermediate in the formation of the 3-aminopyridine (B143674) core. researchgate.netosi.lv The Thorpe-Ziegler cyclization is particularly well-suited for the synthesis of amino derivatives of various heterocycles and has been successfully applied to the preparation of 3-aminopyrroles and annulated thiophenes. researchgate.netosi.lv

The general principle involves an appropriately substituted acyclic precursor containing two nitrile groups, where a base abstracts an acidic proton, initiating an intramolecular nucleophilic attack of the resulting carbanion onto the second nitrile group. The subsequent cyclization and tautomerization lead to the formation of a stable cyclic enaminonitrile. This strategy can be adapted for the synthesis of this compound by designing a suitable acyclic precursor.

A plausible synthetic approach utilizing the Thorpe-Ziegler cyclization for the synthesis of this compound would involve a precursor such as 2-bromo-4-phenyl-3-(cyanomethyl)pent-2-enedinitrile . The reaction would proceed via a base-mediated intramolecular cyclization.

Proposed Reaction Scheme:

Generated code

The versatility of this approach is further highlighted by the ability to introduce a wide variety of substituents onto the pyridine ring by modifying the structure of the acyclic precursor. For instance, the phenyl group at the 6-position and the bromo group at the 2-position are incorporated into the starting dinitrile.

Beyond the Thorpe-Ziegler reaction, other intramolecular cyclization strategies have been developed for the synthesis of substituted pyridines. These often involve the cyclization of functionalized enamines or enaminones. arabjchem.orgacs.org For example, palladium-catalyzed intramolecular cyclization of N-(2-halophenyl)-substituted enaminones has been shown to be an effective method for the synthesis of carbazoles, demonstrating the utility of transition metal catalysis in facilitating such ring closures. acs.org This principle can be extended to the synthesis of pyridine-fused systems.

Furthermore, intramolecular oxidative C–H activation and amination of enaminonitriles and enaminones have emerged as a powerful tool for constructing heterofused pyrroles and pyridines. acs.org These reactions, often catalyzed by palladium, allow for the direct formation of C-N bonds and the construction of the heterocyclic ring in a highly efficient manner.

The synthesis of polysubstituted pyridines can also be achieved through the reaction of β-aminocrotononitrile with various electrophiles, leading to the formation of pyridine-2(1H)-thiones which can serve as precursors for further annulation reactions to build more complex polycyclic systems. researchgate.net

A summary of various intramolecular cyclization and annulation strategies leading to substituted pyridine frameworks is presented in the table below.

StrategyPrecursor TypeKey TransformationResulting FrameworkRef.
Thorpe-Ziegler CyclizationDinitrilesBase-catalyzed intramolecular cyclization3-Aminopyridines researchgate.netosi.lv
Palladium-Catalyzed CyclizationN-(2-halophenyl)enaminonesIntramolecular Heck-type reactionCarbazoles (related to fused pyridines) acs.org
C-H Activation/AminationEnaminonitriles/EnaminonesIntramolecular oxidative aminationIndoles and Heterofused Pyrroles/Pyridines acs.org
Cyclization of β-Enaminonitrilesβ-Aminocrotononitrile DerivativesReaction with electrophiles and subsequent cyclizationPyridine-2(1H)-thiones and Pyrido[2,3-d]pyrimidines researchgate.net
Acid-Catalyzed CyclocondensationHetarylhydrazones of Furan-2(3H)-onesIntramolecular cyclocondensationFuro-pyrazolo-triazine systems arabjchem.org

These examples underscore the broad scope and utility of intramolecular cyclization and annulation reactions in the synthesis of diverse and complex pyridine-containing molecules. The choice of strategy and the design of the acyclic precursor are crucial for achieving the desired substitution pattern in the final heterocyclic product.

Reactivity and Diverse Transformations of 2 Bromo 6 Phenylpyridin 3 Amine Scaffolds

Reactivity at the Bromine Atom (C-2 Position)

The bromine atom at the C-2 position of the pyridine (B92270) ring is a key handle for a wide array of chemical transformations. Its susceptibility to both nucleophilic substitution and various cross-coupling reactions allows for the introduction of diverse substituents.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the pyridine nitrogen atom activates the C-2 position towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide ion by a variety of nucleophiles. For instance, reactions with alkoxides or amines can be employed to introduce new ether or amino functionalities, respectively. The reaction conditions for these transformations typically involve heating the substrate with the desired nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction.

Advanced Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the derivatization of 2-bromo-6-phenylpyridin-3-amine. These reactions offer a broad scope for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Common transformations include the Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings.

In a notable application, a Suzuki-Miyaura coupling reaction was utilized to introduce a 4-methoxyphenyl (B3050149) group at the C-2 position. This reaction, employing (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst, proceeds in high yield and is a key step in the synthesis of novel kinase inhibitors.

A significant advantage of using this compound is the high degree of regioselectivity observed in cross-coupling reactions. The palladium catalyst preferentially activates the C-Br bond at the C-2 position over potential C-H activation at other sites on the pyridine or phenyl rings. This is attributed to the lower bond dissociation energy of the C-Br bond compared to C-H bonds and the favorable oxidative addition of the palladium catalyst to the C-Br bond.

Chemoselectivity is also a critical aspect, particularly when the coupling partner contains other reactive functional groups. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to ensure that the cross-coupling occurs exclusively at the C-2 position, leaving the amino group at the C-3 position intact for subsequent transformations. For example, by selecting appropriate ligands, one can prevent undesired side reactions such as the amination of the bromo-substituent by the amino group of another molecule of the starting material.

For Suzuki-Miyaura couplings, common catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in combination with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh3) or a more electron-rich and bulky biarylphosphine ligand like SPhos or XPhos. The choice of base, such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3), is also critical for the transmetalation step.

In the context of Buchwald-Hartwig amination, which would involve coupling an external amine at the C-2 position, specialized bulky electron-rich phosphine ligands are essential. Ligands like Xantphos or Josiphos are often employed to promote the challenging C-N bond formation.

Below is a table summarizing typical catalyst systems for the Suzuki-Miyaura coupling of this compound derivatives.

Coupling ReactionPalladium SourceLigandBaseSolventTypical Yield
Suzuki-MiyauraPd(OAc)2SPhosK3PO4Toluene/WaterHigh
Suzuki-MiyauraPd(PPh3)4PPh3Na2CO3Dioxane/WaterModerate to High

Reactivity at the Amino Group (C-3 Position)

The amino group at the C-3 position offers another site for diversification of the this compound scaffold. This nucleophilic group can readily participate in a variety of bond-forming reactions.

N-Alkylation and N-Arylation Reactions

The amino group can be functionalized through N-alkylation and N-arylation reactions. N-alkylation can be achieved using alkyl halides in the presence of a base to yield secondary or tertiary amines. The choice of base and solvent is crucial to control the extent of alkylation.

N-arylation, often accomplished through Buchwald-Hartwig amination, allows for the introduction of various aryl or heteroaryl substituents. This reaction typically requires a palladium or copper catalyst and a suitable ligand. For instance, the amino group can be coupled with an aryl bromide or iodide to form a diarylamine linkage. These transformations significantly expand the chemical space accessible from the this compound starting material, enabling the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Acylation and Other Derivatizations of the Primary Amine

The primary amine at the 3-position of the this compound scaffold is a key functional group that readily undergoes various derivatization reactions. Among these, acylation is a fundamental transformation that leads to the formation of amide derivatives. These derivatives are of significant interest as they can exhibit a range of biological activities and serve as intermediates for further synthetic manipulations.

The N-acylation of aminopyridines is a well-established process. ccsenet.org Typically, it involves the reaction of the aminopyridine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. ccsenet.org The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. ccsenet.org For this compound, this transformation would yield N-(2-bromo-6-phenylpyridin-3-yl)amides.

While specific examples of the acylation of this compound are not extensively documented in the reviewed literature, the general reactivity of aminopyridines provides a strong basis for predicting its behavior. For instance, the N-acylation of various 2-aminopyridine (B139424) derivatives has been successfully achieved using a range of acid chlorides, affording the corresponding amides in good yields. ccsenet.org These reactions are often carried out in a suitable solvent like acetonitrile, sometimes with the addition of a base such as triethylamine (B128534) to neutralize the hydrogen chloride byproduct. ccsenet.org

A variety of acylating agents can be employed, allowing for the introduction of diverse functionalities. The use of different acid chlorides can lead to a library of amide derivatives with varying electronic and steric properties, which can be valuable for structure-activity relationship studies in medicinal chemistry. ccsenet.org

Acylating AgentProductReaction ConditionsReference
Acetyl chlorideN-(2-bromo-6-phenylpyridin-3-yl)acetamideBase (e.g., triethylamine), solvent (e.g., acetonitrile) ccsenet.org
Benzoyl chlorideN-(2-bromo-6-phenylpyridin-3-yl)benzamideBase (e.g., triethylamine), solvent (e.g., acetonitrile) ccsenet.org
3-Bromobenzoyl chlorideN-(2-bromo-6-phenylpyridin-3-yl)-3-bromobenzamideBase (e.g., triethylamine), solvent (e.g., acetonitrile) ccsenet.org

Beyond simple acylation, the primary amine can participate in other derivatization reactions. For example, it can be a nucleophile in Goldberg reactions, a copper-catalyzed cross-coupling reaction, to form N-aryl or N-alkyl bonds, although this is more commonly applied to the synthesis of the aminopyridine itself rather than its subsequent derivatization. nih.gov

Role as a Precursor in Heterocyclic Annulation Reactions

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing a triazole ring. The ortho-positioning of the amino and bromo groups provides a reactive site for annulation reactions, leading to the formation of polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

One important class of heterocycles that can be synthesized from this precursor are the pyrido[3,2-e] Current time information in Bangalore, IN.acs.orgresearchgate.nettriazolo[4,3-a]pyrazines. The synthesis of such tricyclic systems has been reported from related dihalopyridopyrazines, where a hydrazide acts as a nucleophile, displacing one of the halogens, followed by an intramolecular cyclization. acs.orgnih.gov By analogy, this compound could potentially be converted to a corresponding hydrazino derivative, which could then undergo intramolecular cyclization to form a triazolopyridine ring system.

The general strategy involves the reaction of a 2-halopyridine derivative with a hydrazine (B178648) or hydrazide. In the case of this compound, the primary amine could first be diazotized and then converted to a hydrazine, or it could be reacted with a suitable reagent to introduce a hydrazone moiety, which upon cyclization would form the fused triazole ring.

Furthermore, the synthesis of triazolo[4,3-a]pyridines has been achieved through various routes, including the reaction of 2-aminopyridines with reagents that provide the remaining atoms for the triazole ring. For instance, the reaction of 2-aminopyridine with N-acylating agents followed by cyclization is a known method. ethernet.edu.et

Target HeterocyclePotential Synthetic StrategyKey IntermediatesReference
Pyrido[3,2-e] Current time information in Bangalore, IN.acs.orgresearchgate.nettriazolo[4,3-a]pyrazine derivativeConversion of the amine to a pyrazine (B50134) ring followed by intramolecular cyclization of a hydrazide.2-Bromo-3-hydrazinyl-6-phenylpyridine acs.orgnih.gov
Triazolo[4,3-a]pyridine derivativeReaction with a one-carbon synthon that can react with both the amino and the ring nitrogen.N-(2-bromo-6-phenylpyridin-3-yl)formamide nih.govethernet.edu.et
Imidazo[1,2-a]pyridine derivativeReaction with α-haloketones.3-bromo-2-phenylimidazo[1,2-a]pyridine derivative rsc.org

The synthesis of 3-bromoimidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoketones has been reported, showcasing a chemodivergent approach where reaction conditions dictate the formation of either N-(pyridin-2-yl)amides or the fused heterocyclic system. rsc.org This highlights the potential of this compound to serve as a versatile precursor for a variety of fused heterocycles through carefully chosen reaction pathways.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 6 Phenylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. In the ¹H NMR spectrum of a related compound, 2-Bromo-6-methylaminopyridine, characteristic peaks include a methyl peak around 2.90 ppm, a broad amino peak between 4.0 and 6.0 ppm, and a triplet peak around 7.24 ppm corresponding to the para-carbon on the pyridine (B92270) ring. georgiasouthern.edu For 2-phenylpyridine (B120327), a structurally similar compound, the proton signals appear in the aromatic region, typically between δ 7.15 and 8.83 ppm. rsc.org

Compound Proton (¹H) Chemical Shift (δ ppm) Reference
2-Bromo-6-methylaminopyridine ~2.90 (methyl), 4.0-6.0 (amino), ~7.24 (pyridine H) georgiasouthern.edu
2-Phenylpyridine 7.15-8.83 (aromatic)
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Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the case of 2-Bromo-6-methylaminopyridine, the ¹³C NMR spectrum shows signals at δ 158.94, 139.67, 127.14, 115.60, 104.17, 37.05, and 14.67 ppm. georgiasouthern.edu For the related 2-phenylpyridine, the carbon signals are observed at δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, and 120.6 ppm. rsc.org These values are indicative of the different carbon environments within the pyridine and phenyl rings.

Compound Carbon (¹³C) Chemical Shift (δ ppm) Reference
2-Bromo-6-methylaminopyridine 158.94, 139.67, 127.14, 115.60, 104.17, 37.05, 14.67 georgiasouthern.edu
2-Phenylpyridine 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6
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Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula for 2-bromo-N-phenylpyridin-3-amine is C₁₁H₉BrN₂. nih.gov This gives it a molecular weight of approximately 249.11 g/mol and an exact mass of 247.99491 Da. nih.gov Aliphatic amines often undergo cleavage at the α-carbon to the nitrogen atom. libretexts.org For aromatic amines, the fragmentation pattern can be more complex, but often involves the loss of small molecules like HCN. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a primary amine like 2-bromo-6-phenylpyridin-3-amine, one would expect to see two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com Additionally, an N-H bending vibration for a primary amine is typically observed between 1650 and 1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine usually appears as a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com A broad band due to N-H wagging can also be seen for primary and secondary amines in the 910-665 cm⁻¹ range. orgchemboulder.com

Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
N-H Stretch (Primary Amine) 3400-3250 (two bands) orgchemboulder.com
N-H Bend (Primary Amine) 1650-1580
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X-ray Diffraction (XRD) Analysis for Solid-State Molecular Geometry

Computational Investigations of 2 Bromo 6 Phenylpyridin 3 Amine Derivatives

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wisc.edu It is a popular choice for computational studies due to its balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Calculations

A fundamental step in any computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. tandfonline.com Following optimization, electronic structure calculations can be performed to understand the distribution of electrons within the molecule. For instance, in a study of various pyridine (B92270) derivatives, geometry optimization was carried out using the GAUSSIAN 09 software at the B3LYP/6-31G(d,p) level of theory. mdpi.com Similarly, for novel arylated pyridine derivatives, geometry was optimized using the M06-2X functional with a 6-311++G(d,p) basis set. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. bohrium.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A small energy gap suggests high reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Interactive Table: HOMO-LUMO Energies of Related Pyridine Derivatives

Note: This table presents data for derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001), not 2-bromo-6-phenylpyridin-3-amine, and is for illustrative purposes of the types of data generated in such studies.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2a -5.51-0.674.84
2b -5.51-0.654.86
2c -5.38-0.534.85
2d -6.03-1.404.63
2g -5.66-1.524.14

Data sourced from a study on 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. researchgate.net These "hyperconjugative" interactions are key to understanding molecular stability. For example, NBO analysis has been used to demonstrate that stability in certain pyridine derivatives arises from such interactions, which also helps to validate intramolecular charge transfer (ICT) mechanisms. tandfonline.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored to represent different electrostatic potential values: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential) prone to nucleophilic attack. Green areas represent neutral potential. mdpi.com For various pyridine derivatives, MEP analysis has been used to identify reactive sites, showing, for instance, that the nitrogen atom of the pyridine ring is typically an electron-rich site. mdpi.comwisc.edu

Reactivity Indices and Global Chemical Descriptors (e.g., Chemical Hardness, Electrophilicity)

Global chemical descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.netmdpi.com Key descriptors include:

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher value indicates greater stability. mdpi.com

Electronegativity (χ) / Chemical Potential (µ): Represents the escaping tendency of electrons. It is calculated as µ = (E_HOMO + E_LUMO) / 2. mdpi.com

Electrophilicity Index (ω): Quantifies a molecule's ability to accept electrons. It is defined as ω = µ² / (2η). mdpi.com

These indices are powerful for comparing the reactivity of different compounds within a series. mdpi.com

Interactive Table: Reactivity Indices of Related Pyridine Derivatives

Note: This table presents data for derivatives of 5-bromo-2-methylpyridin-3-amine and is for illustrative purposes.

CompoundChemical Hardness (η) (eV)Chemical Potential (µ) (eV)Electrophilicity Index (ω) (eV)
2a 2.42-3.091.97
2b 2.43-3.081.95
2c 2.42-2.951.79
2g 2.07-3.593.11
4b 2.52-3.572.52

Data sourced from a study on 5-aryl-2-methylpyridin-3-amine derivatives and their acetamides. mdpi.com

Molecular Dynamics (MD) Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique allows for the exploration of the conformational space of a molecule, identifying low-energy structures and understanding its flexibility in various environments. mun.canih.gov For derivatives of this compound, which possess rotational freedom around the C-C bond connecting the pyridine and phenyl rings, as well as potential flexibility of the amine group, MD simulations can provide crucial information about their preferred three-dimensional arrangements.

The process of an MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The forces on each atom are then calculated, and Newton's equations of motion are solved to propagate the system forward in time, generating a trajectory of atomic positions. Analysis of this trajectory can reveal the most stable and populated conformations of the molecule. galaxyproject.org Common analyses include calculating the root-mean-square deviation (RMSD) to monitor conformational changes over time and clustering analysis to group similar structures and identify dominant conformations. galaxyproject.orgdovepress.com

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to similar flexible molecules, including various pyridine derivatives. nih.gov For instance, replica-exchange molecular dynamics has been used to efficiently sample the conformational space of drug-like molecules in different solvent environments. mun.ca Such studies can elucidate how the interplay of steric and electronic factors, as well as solvent interactions, influences the molecule's shape, which is a critical determinant of its biological activity and physical properties.

Table 1: Key Parameters in Molecular Dynamics Simulations

ParameterDescriptionRelevance to this compound Derivatives
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms or molecules.Determines the accuracy of the calculated forces and, consequently, the reliability of the simulated conformational dynamics.
Solvent Model Representation of the solvent environment (e.g., explicit water molecules or an implicit continuum model).Influences the conformational preferences, especially for polar groups like the amine, through hydrogen bonding and dielectric effects.
Simulation Time The total time duration for which the molecular motion is simulated.Needs to be sufficiently long to ensure that the molecule has adequately explored its relevant conformational space.
Temperature & Pressure Thermodynamic variables that are typically kept constant during the simulation to mimic experimental conditions.Affects the kinetic energy of the system and the accessible conformational states.

Theoretical Predictions of Reaction Mechanisms and Regioselectivity

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the mechanisms and regioselectivity of chemical reactions. For substituted pyridines like this compound, these methods can identify the most likely sites for electrophilic or nucleophilic attack, elucidate the transition state structures, and calculate the activation energies for different reaction pathways.

The regioselectivity of electrophilic aromatic substitution (EAS) on pyridine derivatives is a well-studied area where computational methods have proven highly effective. The electron-donating amino group and the electron-withdrawing bromo and phenyl-substituted pyridine ring create a complex electronic landscape. DFT calculations can determine the electron density at various positions on the aromatic rings, often visualized through molecular electrostatic potential (MEP) maps. researchgate.net Regions of high negative potential are indicative of sites susceptible to electrophilic attack.

Furthermore, the calculation of frontier molecular orbitals (HOMO and LUMO) provides insights into the reactivity. The distribution of the Highest Occupied Molecular Orbital (HOMO) can indicate the most nucleophilic sites, which are prime targets for electrophiles. nih.gov For instance, in related aminobromopyridines, DFT studies have been used to analyze the frontier molecular orbitals to predict reaction pathways. researchgate.net

Computational methods can also be used to model the entire reaction coordinate for a proposed mechanism. By locating the transition state structures and calculating the associated energy barriers, the most favorable reaction pathway can be determined. This approach has been used to understand the regioselectivity in various reactions of substituted aromatic compounds. rsc.org For example, DFT studies on the halogenation of anilines and carbazoles have shown that proton transfer can direct the regioselectivity, a concept that could be relevant to reactions of this compound. nih.gov

Table 2: Computational Approaches for Predicting Reactivity

Computational MethodInformation ProvidedApplication to this compound
Density Functional Theory (DFT) Electron density, molecular orbital energies, reaction energies, and transition state structures.Predicts the most likely sites for electrophilic or nucleophilic attack and elucidates reaction mechanisms.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution on the molecular surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Frontier Molecular Orbital (FMO) Analysis Provides information about the HOMO (nucleophilicity) and LUMO (electrophilicity) distributions.Helps in predicting the regioselectivity of reactions.
Transition State Searching Locates the highest energy point along a reaction pathway.Determines the activation energy and helps in comparing the feasibility of different reaction mechanisms.

Applications of 2 Bromo 6 Phenylpyridin 3 Amine in Advanced Organic Synthesis and Materials Chemistry

Strategic Building Block for Complex Organic Molecules

The inherent reactivity of the bromo and amino substituents, combined with the stable phenylpyridine core, makes 2-Bromo-6-phenylpyridin-3-amine an ideal starting point for constructing elaborate molecular architectures.

Synthesis of Functionalized Pyridine (B92270) Derivatives for Diversification

Polysubstituted pyridine derivatives are crucial intermediates in the development of pharmaceuticals and agrochemicals. lookchem.comresearchgate.net The structure of this compound offers two primary reaction sites for diversification: the bromine atom at the C2 position and the amino group at the C3 position.

The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. This allows for the introduction of a wide range of aryl, alkyl, or alkynyl groups at this position. The related compound, 2-Bromo-6-phenylpyridine, is frequently used as a precursor in such reactions to build complex molecular structures.

Simultaneously, the amino group can undergo a host of chemical transformations. It can be acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring. A close analogue, 3-Amino-2-bromo-6-picoline, is recognized as a key intermediate in organic synthesis, demonstrating the utility of the 2-bromo-3-aminopyridine framework as a building block for creating new molecules with specific functions. lookchem.com The selective reaction at one site while preserving the other allows for a stepwise and controlled diversification, leading to a library of unique pyridine derivatives from a single precursor. Research on 2,6-dibromopyridine (B144722) has shown that selective copper-catalyzed C-N bond formation with amines can be achieved, highlighting a pathway to synthesize unsymmetrical 2,6-disubstituted pyridines which are otherwise difficult to prepare. researchgate.net

Precursor in the Construction of Fused Heterocyclic Ring Systems

The adjacent positioning of the amino and bromo groups in this compound is particularly advantageous for the synthesis of fused heterocyclic systems through intramolecular cyclization or annulation reactions. Heterocyclic compounds, especially those containing fused rings, are prevalent in biologically active molecules and functional materials. uomus.edu.iq

Research on the analogous compound 3-Amino-2-bromo-6-picoline has demonstrated its role as a precursor in the synthesis of fused systems like 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine. lookchem.com This transformation typically involves a reaction sequence where the amino group and the bromo-substituted carbon become part of a newly formed five-membered ring. Similarly, aminopyridine precursors are used to construct other fused systems, such as imidazo[1,2-a]pyridines, which are known to be potent inhibitors of enzymes like IRAK-4. researchgate.net The 2-pyridone ring, accessible from 2-bromopyridine (B144113) precursors, is another critical building block for constructing valuable nitrogen-containing heterocyclic systems. mdpi.com

The following table summarizes the synthesis of a fused heterocyclic system from a structural analogue of this compound.

Precursor CompoundFused Heterocyclic ProductSignificance
3-Amino-2-bromo-6-picoline2,5-dimethyl-1H-pyrrolo[3,2-b]pyridineDemonstrates the utility of the 2-bromo-3-aminopyridine scaffold in annulation reactions to form fused bicyclic systems. lookchem.com

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atoms of the pyridine ring and the exocyclic amino group make this compound an excellent candidate for ligand development. Such ligands are foundational to coordination chemistry and the creation of novel organometallic catalysts. researchgate.net

Development of Ligands for Extended Metal Atom Chains (EMACs)

Extended Metal Atom Chains (EMACs) are molecular wires consisting of a linear chain of metal atoms stabilized by surrounding ligands. These structures are of great interest for their unique magnetic and conductive properties, but their synthesis is challenging due to the inherent instability of many metal-metal bonds. georgiasouthern.edugeorgiasouthern.edu

The design of robust ligands is critical to stabilizing EMACs. Research has focused on using aminopyridine derivatives to create multidentate or scaffolded ligands that can effectively wrap around the metal chain. georgiasouthern.edu A significant body of work has explored the use of 2-Bromo-6-methylaminopyridine, a close analogue of the title compound, as a key building block for this purpose. georgiasouthern.edugeorgiasouthern.edu The strategy involves using the bromo-aminopyridine unit to synthesize tren-based scaffolded ligands. These ligands are designed to improve the stability of EMACs compared to previously used systems like silyl (B83357) aminopyridine (SAP) ligands, which formed unstable triiron complexes. georgiasouthern.edugeorgiasouthern.edugeorgiasouthern.edu The phenyl group in this compound, in place of the methyl group, would offer different steric and electronic properties, potentially allowing for finer tuning of the resulting EMAC's stability and characteristics.

The table below outlines the synthesis of aminopyridine derivatives for this application.

Starting MaterialSynthesized Ligand PrecursorIntended Application
2,6-Dibromopyridine2-Bromo-6-methylaminopyridinePrecursor for tren-based scaffolded ligands to stabilize EMACs. georgiasouthern.edu
2,6-Dibromopyridine2-Bromo-6-ethylaminopyridineA derivative for creating varied ligands for EMACs. georgiasouthern.edu

Role in Organometallic Catalysis

Unsymmetrically substituted pyridine-bridged compounds are known to form ligands that exhibit high activity in various catalytic processes. researchgate.net For example, pyrazolyl-imidazolyl ligands built on a pyridine scaffold have shown exceptional performance in Suzuki reactions and the transfer hydrogenation of ketones. researchgate.net

The this compound framework is well-suited for creating such high-performance ligands. The pyridine nitrogen and the exocyclic amine can act as a bidentate chelate to a metal center. The bromine atom can be substituted via cross-coupling to introduce another coordinating group, potentially forming a pincer-type ligand. The phenyl group at the 6-position provides steric bulk, which can influence the catalytic pocket and enhance selectivity. The general utility of 2,6-disubstituted pyridines as platforms for organometallic catalysts underscores the potential of this compound in this field. researchgate.net

Utility in the Development of Advanced Materials

The applications of substituted pyridines extend into materials science, where they serve as building blocks for functional materials with specific electronic or photophysical properties. bldpharm.com The rigid, aromatic structure of this compound, combined with its reactive and coordinating sites, makes it a promising component for advanced materials.

Commercial suppliers categorize this compound and its analogues under material science applications, including as precursors for Metal-Organic Framework (MOF) ligands, OLED materials, and electronic materials. bldpharm.com The related compound, 2-Bromo-6-phenylpyridine, is specifically identified as a building block for small molecule semiconductors. tcichemicals.com These applications leverage the compound's aromatic system, which can facilitate charge transport, and its ability to act as a ligand for constructing larger, well-defined architectures like MOFs. The presence of the amino and bromo groups allows for its incorporation into polymers or larger supramolecular structures, where the phenylpyridine core can impart desirable thermal or photophysical properties.

Components in Semiconductor Materials and Reagents

Specific research detailing the integration of this compound into semiconductor materials is not prominent in available literature. However, its parent compound, 2-Bromo-6-phenylpyridine , is identified in chemical supplier catalogues as a building block for small molecule semiconductors and as a ligand for functional metal complexes. This suggests that the phenylpyridine framework is a valuable scaffold in materials science.

Organic semiconductors can be small molecules or polymers that possess semiconductor properties, forming the active layers in devices like organic thin-film transistors (OTFTs). The electronic characteristics of these materials can be tuned through chemical modification. The introduction of an amine group, as seen in this compound, is a common strategy in organic electronics to modulate properties such as charge transport and energy levels by acting as an electron-donating group. Therefore, while direct evidence is lacking for this specific compound, it represents a class of molecules with theoretical potential as a precursor or component in the synthesis of novel organic semiconductor materials.

Potential in Optoelectronic Applications

There is currently a lack of specific published research investigating the direct application of this compound in optoelectronic devices. Optoelectronics is a field that utilizes devices that source, detect, and control light, with prominent applications including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).

The development of materials for these applications is a major focus of materials chemistry. Functional groups are strategically added to core molecular structures to achieve desired electronic and photophysical properties. For instance, triarylamine derivatives are well-regarded for their electro-active and photoactive characteristics and are widely used in optoelectronics. Similarly, other bromo-amino heterocyclic compounds have been investigated as hole-transporting materials in OLEDs, where the electron-rich amine facilitates the movement of positive charge carriers (holes).

Given these precedents, this compound possesses structural features that suggest theoretical potential for investigation in optoelectronic applications. The combination of the electron-donating amine group and the phenylpyridine core could impart useful charge transport or emissive properties. However, without dedicated experimental studies and published findings, its role in this field remains speculative.

Due to the absence of specific experimental data in the reviewed literature for this compound, the generation of detailed data tables on its semiconductor or optoelectronic performance is not possible at this time.

Future Research Directions for 2 Bromo 6 Phenylpyridin 3 Amine Chemistry

Innovations in Green and Sustainable Synthetic Pathways

The future synthesis of 2-bromo-6-phenylpyridin-3-amine and its derivatives will increasingly focus on environmentally benign methodologies that prioritize atom economy, reduce waste, and utilize less hazardous materials.

Electrochemical Synthesis: Organic electrosynthesis represents a frontier in green chemistry, offering a reagent-free method for oxidation or reduction by using electrons as a "traceless" reagent. researchgate.net Future research could explore the electrochemical synthesis of this compound, potentially avoiding harsh reagents and simplifying purification processes. Advances in this area are driven by the search for energy-efficient chemical transformations and the desire to minimize waste, making it a promising avenue for industrial-scale production. researchgate.net

Recyclable Catalytic Systems: The development of homogeneous recyclable catalytic systems is a key area of innovation. rsc.org Solvents like polyethylene (B3416737) glycol (PEG) have been shown to be highly effective and recyclable for reactions such as ruthenium-catalyzed C-H functionalization. rsc.org For instance, a Ru-catalyzed arylation of 2-phenylpyridine (B120327) in PEG-400 demonstrated high efficiency and the catalyst could be recycled for multiple runs with sustained yields. rsc.org Future work could adapt these systems for the synthesis and derivatization of this compound, significantly improving the sustainability of the processes.

Micellar Catalysis: Micellar catalysis, which involves the use of self-assembled surfactant structures in water, offers a green alternative to traditional organic solvents. These systems can solubilize non-polar reactants and can be easily recovered and reused. rsc.org Exploring the use of micellar systems for cross-coupling reactions to synthesize or functionalize the this compound scaffold would align with green chemistry principles. rsc.org

Metal-Free Synthesis: A significant goal in sustainable chemistry is the replacement of transition-metal catalysts with metal-free alternatives to reduce cost and environmental impact. nii.ac.jprsc.org Research has demonstrated successful metal-free, site-selective C-N bond-forming reactions on polyhalogenated pyridines. rsc.org Future investigations could focus on developing a metal-free synthesis of this compound itself, or metal-free C-H arylation reactions to introduce the phenyl group, potentially proceeding through a radical-mediated mechanism. nii.ac.jp

Green StrategyPotential Application to this compoundKey Advantages
Electrosynthesis Anodic or cathodic reactions for scaffold synthesis or functionalization.Reduces need for chemical oxidants/reductants, high selectivity, energy efficient. researchgate.net
Recyclable Solvents (e.g., PEG) Use in catalytic reactions (e.g., Suzuki, Buchwald-Hartwig) for synthesis or derivatization.Catalyst/solvent recyclability, reduced use of volatile organic compounds (VOCs). rsc.org
Micellar Catalysis Performing coupling reactions in aqueous media.Avoids hazardous organic solvents, enables catalyst reuse. rsc.org
Metal-Free Reactions Synthesis via metal-free C-N or C-C bond formation.Lower cost, reduced metal contamination in products, atom-efficient. nii.ac.jprsc.org

Exploration of Novel Catalytic Transformations and Methodologies

The reactivity of the bromine atom and the amino group on the this compound scaffold makes it an ideal candidate for a wide range of novel catalytic transformations.

Photoredox Catalysis: The emergence of photoredox catalysis offers new pathways for bond formation under mild conditions. Recent studies have shown that custom-designed copper-based photoredox catalysts can facilitate the coupling of primary carbamates with alkyl bromides at room temperature using visible light. scispace.com This methodology could be adapted to functionalize the amino group of this compound or to perform novel couplings at the bromide position. The mechanism, which can involve out-of-cage C-N bond formation mediated by a copper complex, opens up possibilities beyond traditional thermal catalysis. scispace.com

Advanced Cross-Coupling Reactions: While standard palladium-catalyzed reactions like Suzuki coupling are well-established for phenylpyridine synthesis, future research will likely focus on more challenging and novel couplings. mdpi.com For example, heterogeneous palladium catalysts, such as Pd(II) on a Mg-La mixed oxide support, have been used for the cyanation of 2-phenylpyridine derivatives using a non-toxic cyanide source. rsc.org Applying such recyclable, heterogeneous catalysts to introduce cyano or other functional groups onto the this compound backbone would be a significant advancement. rsc.org Furthermore, copper-catalyzed C-N bond-forming reactions have proven effective for the selective amination of 2,6-dibromopyridine (B144722), suggesting that the bromine on the target molecule could be selectively replaced with various amines under copper catalysis. researchgate.net

C-H Bond Functionalization: Direct C-H functionalization is a powerful tool for molecular editing. Future work could explore the direct functionalization of the C-H bonds on the phenyl ring or the pyridine (B92270) core of this compound. This would allow for the late-stage introduction of functional groups without the need for pre-functionalized starting materials, offering a more atom- and step-economical approach to generating diverse libraries of compounds.

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the reactivity and properties of novel molecules, thereby guiding synthetic efforts.

Future research on this compound will benefit immensely from computational modeling. DFT studies can be employed to:

Predict Reactivity: Calculate frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and reactivity indices to predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com This can help in designing selective functionalization strategies.

Elucidate Reaction Mechanisms: Model transition states and reaction pathways for various catalytic transformations. This insight is crucial for optimizing reaction conditions (catalyst, solvent, temperature) and improving yields.

Forecast Molecular Properties: Predict electronic, optical, and pharmacological properties of novel derivatives synthesized from the this compound scaffold. This predictive power can prioritize the synthesis of compounds with the most promising characteristics for specific applications. mdpi.com

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT) Frontier Molecular Orbital (FMO) AnalysisIdentification of reactive sites (nucleophilic/electrophilic). mdpi.com
DFT Molecular Electrostatic Potential (MEP) MappingVisualization of charge distribution and prediction of intermolecular interactions. mdpi.com
Transition State Modeling Mechanistic Studies of Catalytic CyclesUnderstanding reaction barriers and identifying rate-limiting steps to optimize conditions.

Design and Synthesis of Complex Architectures Utilizing the this compound Scaffold

The bifunctional nature of this compound makes it an excellent building block for constructing larger, more complex molecular and supramolecular structures.

Scaffolded Ligands for Metal Complexes: Research has shown that related compounds, such as 2-bromo-6-alkylaminopyridines, can be used to synthesize tren-based (tris(2-aminoethyl)amine) scaffolded ligands. georgiasouthern.edugeorgiasouthern.edu These claw-like ligands are designed to stabilize unique metal complexes, such as extended metal atom chains (EMACs), which have interesting magnetic properties. georgiasouthern.edugeorgiasouthern.edu The this compound scaffold, with its additional phenyl group and specific stereochemistry, could be used to create novel, potentially tridentate or higher-order ligands. The phenyl group could be used to tune the steric and electronic properties of the resulting metal complexes or to introduce further functionalization.

Synthesis of Fused Heterocyclic Systems: The adjacent amino and bromo groups are perfectly positioned for cyclization reactions to form fused heterocyclic systems. By reacting the amino group with a suitable reagent and then performing an intramolecular cross-coupling or nucleophilic substitution involving the bromine atom, novel tricyclic heteroaromatic compounds could be synthesized. These complex, rigid scaffolds are often sought after in medicinal chemistry and materials science.

Development of Pharmacologically Relevant Cores: The pyridine ring is a common motif in pharmaceuticals. By using the bromine atom and amino group as synthetic handles for diversification through reactions like Suzuki and Buchwald-Hartwig couplings, a large library of derivatives can be generated. mdpi.com These derivatives could be screened for various biological activities, leveraging the 2-phenylpyridin-3-amine core as a template for new therapeutic agents.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 2-Bromo-6-phenylpyridin-3-amine, and how can reaction yields be optimized?

Methodological Answer:

  • Direct Bromination: Bromination of 6-phenylpyridin-3-amine using NBS (N-bromosuccinimide) in DMF at 80°C achieves moderate yields (~60%) .
  • Cross-Coupling: Suzuki-Miyaura coupling of 3-amino-2-bromo-6-iodopyridine with phenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/water (3:1) at 80°C improves regioselectivity .
  • Optimization Tips:
    • Use inert atmospheres (Ar/N₂) to prevent oxidation of intermediates.
    • Monitor reaction progress via TLC or LC-MS to minimize byproducts.
    • Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) enhances purity (>98%) .

Q. Q2. How can the purity and structural integrity of this compound be rigorously validated?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column with acetonitrile/water (0.1% TFA) to confirm purity (>98%) .
    • NMR: Compare ¹H/¹³C spectra with literature data (e.g., aromatic protons at δ 7.2–8.5 ppm, NH₂ protons at δ 5.1–5.3 ppm) .
    • Elemental Analysis: Match experimental C, H, N, Br values to theoretical calculations (±0.3% tolerance) .
  • Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in EtOH and solve structures using SHELXL .

Advanced Mechanistic and Computational Studies

Q. Q3. What mechanistic insights exist for the functionalization of this compound in cross-coupling reactions?

Methodological Answer:

  • Pd-Catalyzed Coupling: The bromine atom acts as a leaving group, with oxidative addition to Pd(0) forming a Pd(II) intermediate. Computational studies (DFT) reveal energy barriers for transmetallation with arylboronic acids .
  • Side Reactions: Competing pathways (e.g., homocoupling) can occur if ligand-to-Pd ratios are suboptimal. Mitigate via:
    • Using excess PPh₃ (3:1 ligand:Pd ratio) .
    • Lowering reaction temperatures to 60°C for slower kinetics .

Q. Q4. How can computational modeling predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO/LUMO energies (e.g., HOMO ≈ -6.2 eV, LUMO ≈ -1.8 eV) .
    • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax (~270 nm in MeOH) .
  • Applications: Predict reactivity in electrophilic substitutions (e.g., nitration) based on electron density maps .

Handling Data Contradictions

Q. Q5. How should researchers address discrepancies in reported spectral data for brominated pyridine derivatives?

Methodological Answer:

  • Case Study: If NMR signals for NH₂ protons vary between δ 5.1 ppm (free amine) and δ 8.2 ppm (hydrogen-bonded), confirm solvent effects (e.g., DMSO-d6 vs. CDCl₃) .
  • Resolution Steps:
    • Re-run spectra under identical conditions to literature.
    • Use deuterated solvents with controlled pH (e.g., add DCl for protonation studies).
    • Cross-validate with IR (N-H stretch at ~3400 cm⁻¹) .

Q. Q6. Why might crystallization attempts of this compound fail, and how can this be resolved?

Methodological Answer:

  • Common Issues:
    • Polymorphism: Multiple crystal forms may exist.
    • Solvent Choice: High solubility in polar solvents (e.g., MeOH) impedes nucleation.
  • Solutions:
    • Use mixed solvents (e.g., EtOH/water) for gradual supersaturation.
    • Seed with microcrystals from analogous compounds (e.g., 6-Bromo-2-chloro derivatives) .
    • Employ SHELXT for automated space-group determination if crystals are small/poorly diffracting .

Functionalization and Applications

Q. Q7. What strategies enable selective functionalization of the phenyl group in this compound?

Methodological Answer:

  • Directed Ortho-Metalation: Use LDA (lithium diisopropylamide) at -78°C to deprotonate the phenyl ring ortho to the pyridine, followed by quenching with electrophiles (e.g., DMF for formylation) .
  • Protection/Deprotection: Temporarily protect the amine with Boc groups to prevent undesired side reactions during halogenation .

Q. Q8. How can this compound serve as a precursor for bioactive molecules?

Methodological Answer:

  • Antimicrobial Agents: Introduce sulfonamide groups via SNAr reactions (e.g., with sulfonyl chlorides in pyridine) .
  • Kinase Inhibitors: Couple with heterocyclic boronic esters to generate fused pyrido[2,3-d]pyrimidines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.